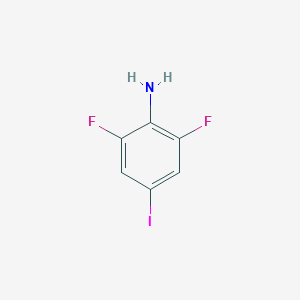

2,6-二氟-4-碘苯胺

概述

描述

2,6-Difluoro-4-iodoaniline (DFIA) is an important organic compound that has a wide range of uses in research and the industrial sector. It is a versatile compound that can be used as a reagent in a variety of chemical reactions, as a catalyst in the production of other compounds, and as a starting material in the synthesis of other compounds. DFIA is also used in the production of pharmaceuticals, dyes, and other products.

科学研究应用

有机合成

2,6-二氟-4-碘苯胺: 是有机合成中一种宝贵的砌块。它的反应活性可以将氟和碘引入复杂分子中,从而显著改变化合物的化学和物理性质。 该化合物常用于医药和农药的合成,因为它可以提高结合亲和力和代谢稳定性 .

药物化学

在药物化学中,2,6-二氟-4-碘苯胺用作开发新型治疗剂的前体。 氟原子的存在可以增强药物候选物的亲脂性和生物利用度,而碘原子可以用于放射性标记,有助于体内成像和诊断研究 .

材料科学

该化合物在材料科学中也得到了应用,特别是在有机半导体的开发中。 氟原子可以调节半导体材料的电子特性,可能导致有机发光二极管 (OLED) 和有机光伏电池的进步 .

分析化学

2,6-二氟-4-碘苯胺: 可用作分析化学中的衍生化试剂。 它与各种官能团反应,通过高效液相色谱 (HPLC) 等技术简化复杂混合物中化合物的检测和定量 .

农业化学

在农业化学领域,2,6-二氟-4-碘苯胺的衍生物因其作为杀虫剂或除草剂的潜在用途而受到关注。 氟原子的引入可以导致对多种农业害虫具有增强活性的化合物 .

环境科学

2,6-二氟-4-碘苯胺衍生物的研究也扩展到环境科学,研究其在污染物降解中的作用。 这些化合物可以作为有害化学物质分解的中间体,有助于环境修复工作 .

催化

在催化领域,2,6-二氟-4-碘苯胺可用于合成过渡金属催化剂的配体。 这些催化剂在各种化学反应中至关重要,包括用于合成精细化学品和药物的反应 .

荧光研究

由于其结构特性,2,6-二氟-4-碘苯胺可以参与荧光化合物的合成。 这些化合物在各种应用中都很有价值,从生物成像到创建检测特定分子的传感器 .

安全和危害

作用机制

Target of Action

“2,6-Difluoro-4-iodoaniline” is primarily used as an organic chemical synthesis intermediate

Pharmacokinetics

The compound has a Log Po/w (iLOGP) of 1.79, indicating its lipophilicity . .

Action Environment

“2,6-Difluoro-4-iodoaniline” is a solid at room temperature and should be stored under inert gas . It should be protected from light and air . Its action, efficacy, and stability could be influenced by these and other environmental factors.

属性

IUPAC Name |

2,6-difluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUZNQLIMDDCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299251 | |

| Record name | 2,6-Difluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141743-49-9 | |

| Record name | 2,6-Difluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

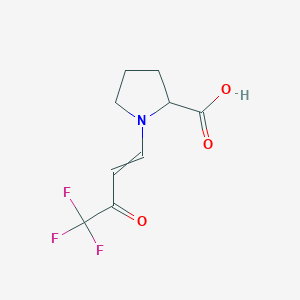

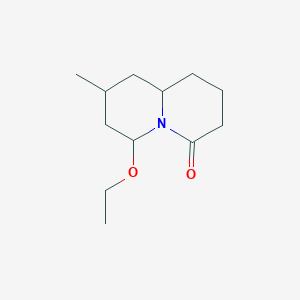

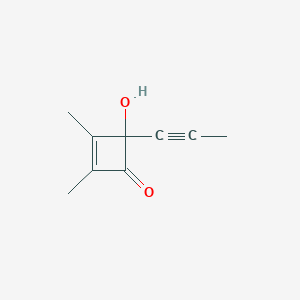

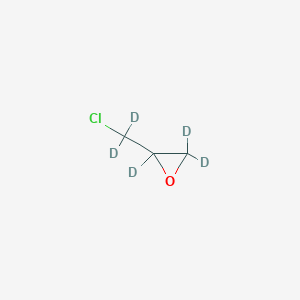

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the fluorine substitution in 2,6-Difluoro-4-iodoaniline affect its ability to form hydrogen bonds compared to 4-iodoaniline?

A1: The research indicates that the introduction of two fluorine atoms at the 2 and 6 positions of the benzene ring in 4-iodoaniline, forming 2,6-Difluoro-4-iodoaniline, leads to a significant change in hydrogen bonding patterns. While both compounds can form hydrogen bonds, the difluoro-substituted derivative exhibits a greater propensity to form strong N-H···N hydrogen bonds. [] This is likely due to the electron-withdrawing nature of the fluorine atoms, which increases the positive charge density on the adjacent amine hydrogen, making it a stronger hydrogen bond donor. Additionally, the fluorine atoms themselves can act as competitive hydrogen bond acceptors. []

Q2: Does the presence of fluorine in 2,6-Difluoro-4-iodoaniline influence halogen bond formation or other halogen-related interactions?

A2: Yes, the fluorine atoms in 2,6-Difluoro-4-iodoaniline play a role in influencing halogen-related interactions. The study highlights that fluorine substituents can act as halogen bond acceptors, potentially leading to the formation of halogen bonds with the iodine atom. [] Moreover, the presence of fluorine increases the likelihood of halogen-halogen contacts, although the exact nature and strength of these interactions require further investigation. [] These findings emphasize the multifaceted role of fluorine in influencing intermolecular interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)

![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)

![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)